

6-Bromoquinolin-3-ol CAS number and molecular weight

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Compound of Interest

Compound Name: 6-Bromoquinolin-3-ol

Cat. No.: B1285044

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An In-depth Technical Guide to 6-Bromoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromoquinolin-3-ol**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates its physicochemical properties, potential synthetic routes, and anticipated biological activities based on current literature and analysis of structurally related quinoline derivatives.

Core Compound Identification

This section provides the fundamental chemical identifiers for **6-Bromoquinolin-3-ol**.

Parameter	Value	Source
CAS Number	552330-94-6	[1]
Molecular Formula	C ₉ H ₆ BrNO	[1]
Molecular Weight	224.06 g/mol	
IUPAC Name	6-bromoquinolin-3-ol	
Synonyms	6-bromo-3-quinolinol	[1]

Physicochemical and Safety Data

A summary of the known physical and safety information for **6-Bromoquinolin-3-ol** is presented below.

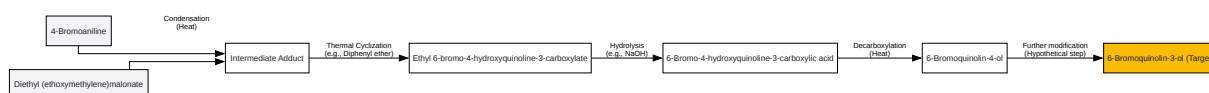
Property	Value/Information	Source
Physical Form	Solid	[1]
Purity	Typically ≥98%	[1]
Storage	Sealed in a dry environment at room temperature.	[1]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).	[1]
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).	[1]
Signal Word	Warning	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Bromoquinolin-3-ol** is not readily available in the reviewed literature, a plausible synthetic approach can be adapted from established methodologies for similar quinoline derivatives, such as the Gould-Jacobs reaction.

Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction

The synthesis of **6-Bromoquinolin-3-ol** can be envisioned through a multi-step process starting from 4-bromoaniline.



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Caption: Proposed synthetic pathway for **6-Bromoquinolin-3-ol**.

Experimental Protocol: Synthesis of 6-bromoquinolin-4(1H)-one (Precursor)

This protocol is adapted from the synthesis of structurally related quinolin-4-ones and serves as a foundational method for obtaining a key precursor.

- **Condensation:** A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol generated during the reaction is removed via distillation.
- **Cyclization:** The resulting intermediate adduct is added portion-wise to a pre-heated solution of diphenyl ether at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes.
- **Isolation of the Ester:** After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.
- **Hydrolysis and Decarboxylation:** The isolated ester is then hydrolyzed using an aqueous base (e.g., NaOH), followed by acidification to yield 6-bromo-4-hydroxyquinoline-3-carboxylic

acid. Subsequent heating of this intermediate induces decarboxylation to form 6-bromoquinolin-4(1H)-one.

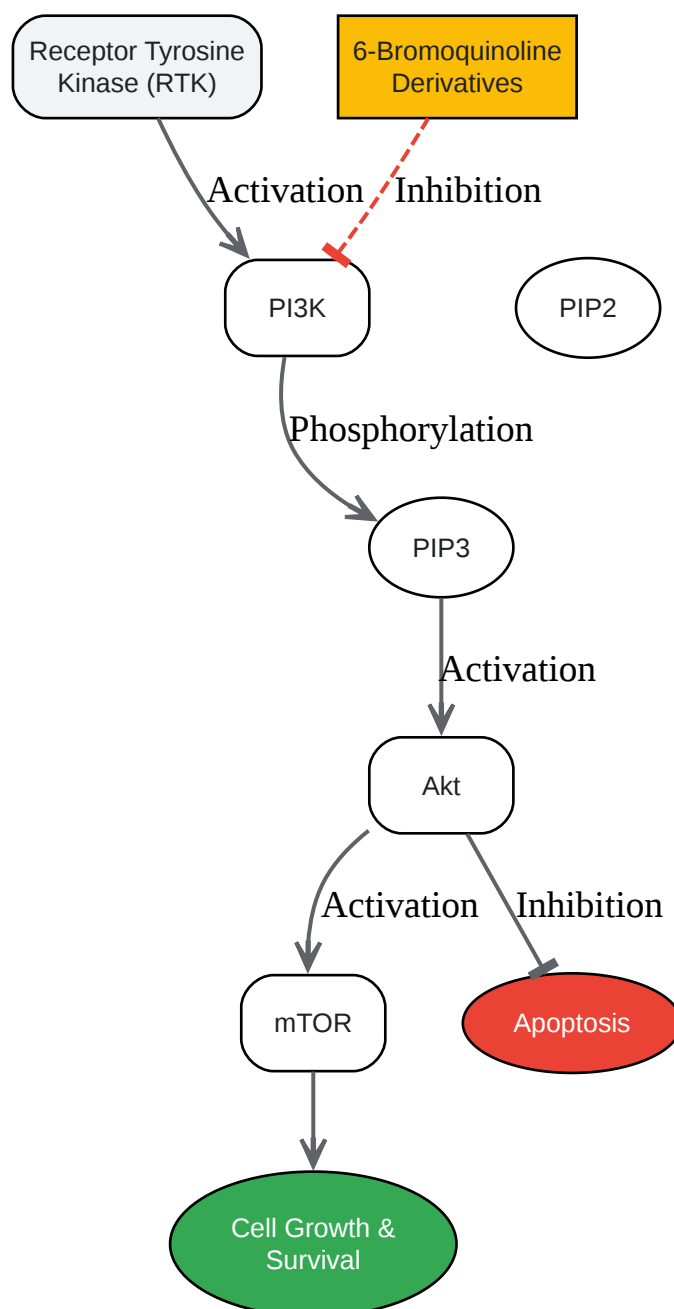
Further chemical modifications would be necessary to obtain the target **6-Bromoquinolin-3-ol** from this precursor, the specifics of which require further investigation.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of **6-Bromoquinolin-3-ol** is limited in publicly available literature. However, the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents. The biological potential of **6-Bromoquinolin-3-ol** can be extrapolated from studies on analogous compounds.

Anticancer Potential

Derivatives of 6-bromoquinoline have demonstrated significant potential as anticancer agents. [2] Their mechanisms of action are believed to involve the induction of apoptosis (programmed cell death) in cancer cells. One of the critical signaling pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. [2] Quinoline derivatives have been investigated as inhibitors of this pathway. [2] By inhibiting key kinases like PI3K, Akt, or mTOR, these compounds can halt the uncontrolled growth of cancer cells.



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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 6-bromoquinoline derivatives.

Antimicrobial Activity

The quinoline and quinolone core structures are foundational to many antibacterial agents.[3] These compounds often exert their effect by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication. The specific substitution

patterns on the quinoline ring play a crucial role in determining the spectrum and potency of their antimicrobial activity.

Other Potential Applications

Analogues of 6-bromo-3-methylquinoline have been investigated as inhibitors of prostaglandin F2 α , which is associated with preterm labor, suggesting potential applications in reproductive medicine.

Spectroscopic Data and Characterization

While specific spectroscopic data for **6-Bromoquinolin-3-ol** is not provided in the search results, the following are general protocols for the characterization of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

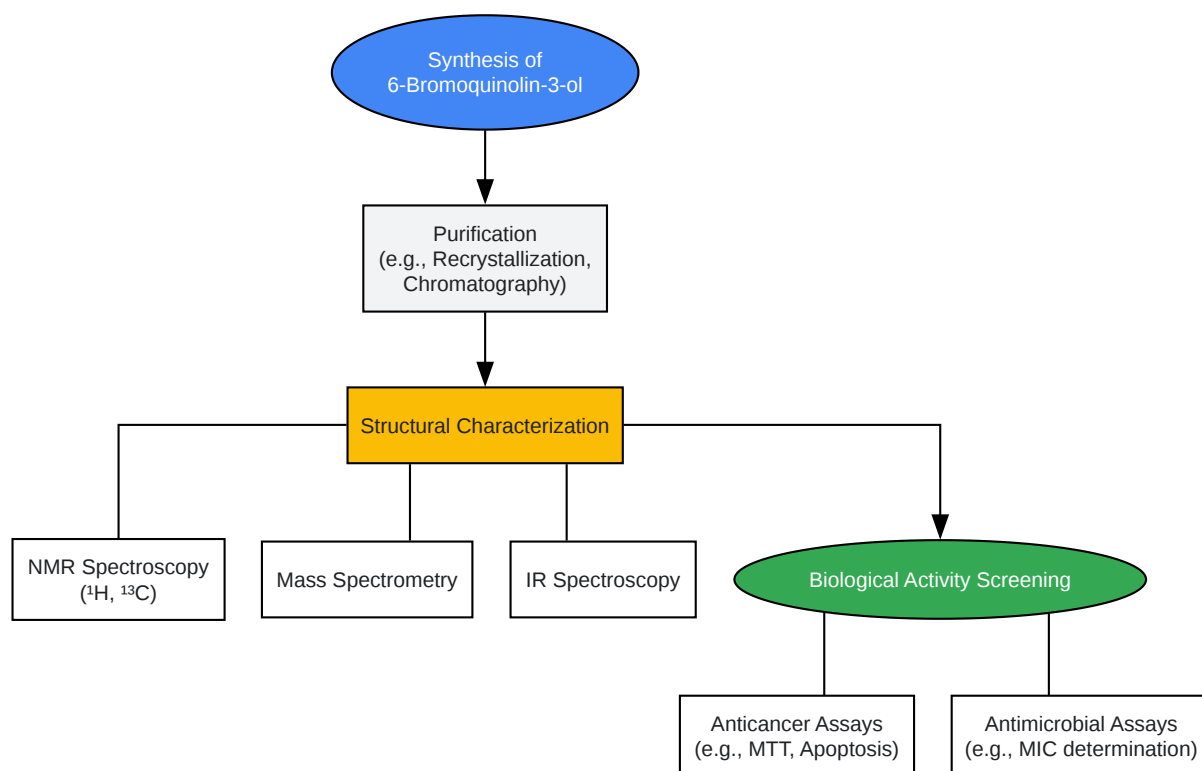
- ^1H NMR: A proton NMR spectrum would confirm the positions and connectivity of hydrogen atoms on the quinoline ring and the hydroxyl group.
- ^{13}C NMR: A carbon-13 NMR spectrum would identify all the carbon atoms in the molecule, including those in the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine isotopes (^{79}Br and ^{81}Br) in nearly equal natural abundance.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic peaks would include those for O-H stretching of the hydroxyl group and C=C and C=N stretching of the quinoline ring.



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Caption: General experimental workflow for the synthesis and evaluation of **6-Bromoquinolin-3-ol**.

Conclusion

6-Bromoquinolin-3-ol is a valuable heterocyclic compound with significant potential for further investigation in drug discovery and development. While direct experimental data is somewhat limited, the analysis of structurally similar quinoline derivatives strongly suggests potential for anticancer and antimicrobial activities. The information and protocols provided in this technical guide offer a solid foundation for researchers to initiate further studies into the synthesis, characterization, and biological evaluation of this promising molecule.

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References

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